(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Description

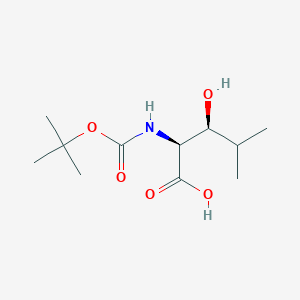

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound encompasses several distinctive structural features that define its chemical behavior and synthetic utility. The compound contains a tert-butoxycarbonyl protecting group attached to the amino functionality at the 2-position, creating a carbamate linkage that fundamentally alters the reactivity profile compared to the free amino acid. The tert-butoxycarbonyl group, as established in synthetic chemistry literature, provides exceptional stability under basic conditions while remaining acid-labile for selective deprotection.

The hydroxyl group positioned at the 3-carbon creates additional complexity in the molecular structure, introducing hydrogen bonding capabilities and influencing both solubility characteristics and conformational preferences. This hydroxyl functionality, combined with the branched 4-methylpentanoic acid backbone, generates a compound with distinct physicochemical properties that differentiate it from simpler amino acid derivatives. The presence of multiple functional groups within the same molecule creates opportunities for diverse chemical transformations and intermolecular interactions that are crucial for its synthetic applications.

Based on analogous tert-butoxycarbonyl-protected amino acid derivatives documented in chemical databases, compounds of this structural class typically exhibit specific physical characteristics. The molecular weight would be expected to exceed 250 grams per mole, accounting for the substantial tert-butoxycarbonyl protecting group and the extended carbon chain. Solubility patterns generally favor organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide, while showing limited water solubility characteristic of protected amino acid derivatives.

The melting point characteristics of tert-butoxycarbonyl-protected compounds typically fall within defined ranges, as evidenced by similar structures in the literature. For instance, related compounds such as tert-butoxycarbonyl-threonine demonstrate melting points in the 80-82°C range, suggesting that this compound would likely exhibit comparable thermal properties, though the extended carbon chain and additional hydroxyl group may influence these values.

| Property Category | Expected Characteristics |

|---|---|

| Molecular Weight | >250 g/mol |

| Physical State | Crystalline solid |

| Solubility Profile | Organic solvents preferred |

| Thermal Stability | Stable under ambient conditions |

| Storage Requirements | Cool, dry conditions recommended |

Stereochemical Configuration and Conformational Analysis

The stereochemical designation (2S,3S) provides critical information about the three-dimensional arrangement of substituents around the two chiral centers within the molecule. The absolute configuration at the 2-position follows standard amino acid stereochemistry, where the amino group occupies a specific spatial orientation relative to the carboxylic acid functionality. The additional chiral center at the 3-position, bearing the hydroxyl group, creates a second point of stereochemical control that significantly influences the overall molecular conformation and biological activity.

Conformational analysis of molecules containing tert-butoxycarbonyl protection reveals characteristic structural preferences driven by steric interactions and electronic effects. The bulky tert-butyl group creates significant steric hindrance that influences the preferred conformations around the nitrogen-carbon bond, typically favoring extended conformations that minimize unfavorable interactions. Research on related amino acid derivatives has demonstrated that tert-butoxycarbonyl groups significantly influence backbone conformations, often stabilizing specific rotamer populations.

The presence of the hydroxyl group at the 3-position introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions. These interactions can stabilize particular conformational states and influence the overall flexibility of the molecule. Studies on threonine derivatives, which contain similar hydroxyl functionality, have shown that hydrogen bonding patterns significantly affect conformational preferences and can lead to population distributions favoring specific rotameric states.

The interaction between the two chiral centers creates a stereochemically defined molecular framework that exhibits specific conformational preferences. The (2S,3S) configuration establishes a particular spatial relationship between the amino acid backbone and the hydroxyl-bearing side chain, which influences both intramolecular interactions and intermolecular recognition events. This stereochemical arrangement is crucial for determining the compound's utility in asymmetric synthesis and chiral recognition applications.

| Stereochemical Feature | Configuration Details |

|---|---|

| Primary Chiral Center | 2S (amino acid center) |

| Secondary Chiral Center | 3S (hydroxyl-bearing) |

| Conformational Preference | Extended due to Boc protection |

| Hydrogen Bonding Potential | Significant via hydroxyl group |

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and chiral centers. The name begins with the stereochemical descriptors (2S,3S), which provide unambiguous identification of the absolute configuration at each chiral center according to Cahn-Ingold-Prelog priority rules.

The numbering system originates from the carboxylic acid carbon as position 1, establishing the structural framework for substituent identification. The amino group at position 2 carries the tert-butoxycarbonyl protecting group, creating a carbamate functionality that is specifically identified in the nomenclature. The tert-butoxycarbonyl designation refers to the protective group derived from di-tert-butyl dicarbonate, which has become standard terminology in synthetic organic chemistry.

The hydroxyl substituent at position 3 represents a secondary alcohol functionality that significantly influences the compound's chemical properties and synthetic utility. The 4-methylpentanoic acid backbone classification places this compound within the category of branched-chain amino acid derivatives, specifically related to leucine and isoleucine structural families. This classification is important for understanding the compound's biological relevance and synthetic applications.

From a structural classification perspective, this compound belongs to several important chemical categories. It represents a protected amino acid derivative, specifically falling under the class of tert-butoxycarbonyl-protected compounds that are fundamental to peptide synthesis methodologies. The presence of the hydroxyl group also classifies it as a hydroxy amino acid derivative, placing it in the same general category as naturally occurring amino acids such as threonine and serine.

The tert-butoxycarbonyl protecting group classification is particularly significant in synthetic chemistry contexts. As documented in the literature, tert-butoxycarbonyl protection was introduced in the late 1950s and rapidly became one of the most important protecting group strategies for amino acid synthesis. The development of this protecting group methodology revolutionized peptide synthesis by providing acid-labile protection that could be selectively removed under mild conditions.

| Classification Category | Specific Designation |

|---|---|

| Primary Classification | Protected amino acid derivative |

| Protecting Group Type | Tert-butoxycarbonyl (acid-labile) |

| Amino Acid Family | Branched-chain derivative |

| Functional Group Profile | Carbamate, alcohol, carboxylic acid |

| Stereochemical Class | Diastereomeric amino acid |

Historical Development and Discovery Context

The historical development of this compound is intimately connected to the broader evolution of amino acid protecting group chemistry and peptide synthesis methodologies. The foundational work that enabled the synthesis of such compounds began with the pioneering research of Louis A. Carpino, who introduced the tert-butoxycarbonyl protecting group in the late 1950s as a revolutionary approach to amino acid protection.

Dr. Carpino's development of the tert-butoxycarbonyl group addressed critical limitations in existing protecting group strategies, particularly the need for acid-labile protection that could be removed under much milder conditions than the benzyloxycarbonyl groups that dominated earlier peptide synthesis approaches. The introduction of di-tert-butyl dicarbonate as a reagent for introducing tert-butoxycarbonyl protection provided synthetic chemists with a reliable and efficient method for amino acid protection that became fundamental to modern synthetic strategies.

The broader context of amino acid derivative synthesis evolved throughout the 20th century as researchers recognized the need for sophisticated protecting group strategies to enable complex peptide and protein synthesis. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in 1963 created an immediate demand for protecting groups that could withstand repeated cycles of coupling and deprotection, making tert-butoxycarbonyl protection particularly valuable for automated synthesis applications.

The specific synthesis of hydroxylated amino acid derivatives with tert-butoxycarbonyl protection represents a more recent development in the field, driven by the growing interest in non-natural amino acids for pharmaceutical and biotechnology applications. The methods for introducing tert-butoxycarbonyl protection to complex amino acid substrates have been refined over decades, with researchers developing increasingly sophisticated approaches for selective protection of polyfunctional molecules.

Research into the synthesis and applications of tert-butoxycarbonyl-protected amino acids has expanded significantly in recent decades, with over 0.7% of all compounds in chemical databases containing tert-butoxycarbonyl protecting groups, demonstrating the widespread adoption of this synthetic strategy. The development of improved synthetic methods, including aqueous protection conditions and alternative deprotection strategies, has continued to enhance the utility of these compounds in synthetic chemistry.

| Historical Milestone | Year Range | Significance |

|---|---|---|

| Boc Group Introduction | Late 1950s | Revolutionary protecting group development |

| Solid-Phase Synthesis | 1960s | Increased demand for reliable protection |

| Automated Synthesis | 1970s-1980s | Standardization of Boc methodology |

| Non-Natural Amino Acids | 1990s-2000s | Expanded substrate scope |

| Advanced Deprotection | 2000s-Present | Improved synthetic efficiency |

The contemporary relevance of compounds such as this compound continues to grow as researchers explore increasingly complex synthetic targets and seek to develop new therapeutic agents based on modified amino acid structures. The established methodologies for tert-butoxycarbonyl protection and deprotection provide a solid foundation for incorporating such derivatives into sophisticated synthetic sequences, ensuring their continued importance in modern synthetic chemistry.

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRKGGQOVLQWDW-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to batch processes .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other functional sites. Deprotection typically occurs under acidic conditions:

-

Trifluoroacetic Acid (TFA) :

Treatment with TFA in dichloromethane (DCM) at 0°C for 6 hours quantitatively removes the Boc group, yielding the free amine . -

Hydrochloric Acid (HCl) :

HCl in dioxane at room temperature provides an alternative deprotection route, though it is less commonly used due to competing ester hydrolysis .

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling reactions, forming esters or amides critical for peptide synthesis:

Esterification

-

Dicyclohexylcarbodiimide (DCC) Coupling :

Reacting with alcohols (e.g., allyl bromide) in the presence of DCC and 4-pyrrolidinopyridine (4-PPy) yields esters. For example:Conditions : Anhydrous DCM, 24 hours at room temperature.

Amide Bond Formation

-

HATU-Mediated Coupling :

Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA) in DMF facilitates amide formation with amino acid esters (e.g., L-phenylalanine ethyl ester) .

Hydroxyl Group Modifications

The β-hydroxy group undergoes selective reactions, including oxidation and protection:

Oxidation to Ketone

-

Dess-Martin Periodinane :

Oxidizes the hydroxyl group to a ketone under mild conditions without affecting the Boc group .

Protection as Silyl Ether

-

tert-Butyldimethylsilyl (TBS) Protection :

Reaction with TBS chloride and imidazole in DMF protects the hydroxyl group, enabling subsequent reactions at other sites .

Stereochemical Integrity in Reactions

The (2S,3S) configuration remains stable under standard reaction conditions:

-

Epimerization Studies :

No epimerization is observed during Boc deprotection (TFA) or esterification (DCC/4-PPy), as confirmed by chiral HPLC . -

Temperature Sensitivity :

Elevated temperatures (>50°C) during prolonged reactions may induce racemization, necessitating low-temperature protocols .

Key Reaction Comparison

Stability Under Various Conditions

-

pH Stability : Stable in neutral to mildly acidic conditions (pH 4–7), but degrades in strong bases (pH >10) via ester hydrolysis .

-

Thermal Stability : Decomposes above 200°C, with no observable degradation below 100°C .

Comparative Reactivity of Analogues

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 247.291 g/mol

- CAS Number : 929198-85-6

The compound features a tert-butoxycarbonyl (Boc) protecting group that is widely used in peptide synthesis to protect amine functionalities during reactions.

Pharmaceutical Applications

Peptide Synthesis :

Boc-amino acids are extensively utilized in the synthesis of peptides. The Boc group allows for the selective protection of amino groups, facilitating the formation of peptide bonds without undesired side reactions. This method is particularly advantageous in synthesizing complex peptides that may contain multiple functional groups.

Case Study :

In a study involving the synthesis of a cyclic peptide with therapeutic potential, Boc-amino acids were used to protect the amino groups during solid-phase peptide synthesis (SPPS). The resulting cyclic peptide exhibited enhanced stability and bioactivity compared to its linear counterpart .

Biochemical Research

Enzyme Inhibition Studies :

Boc-amino acids serve as substrates or inhibitors for various enzymes. Their structural properties allow researchers to investigate enzyme kinetics and mechanisms of action.

Case Study :

Research on the inhibition of serine proteases demonstrated that Boc-protected derivatives could effectively inhibit enzyme activity by mimicking natural substrates. This approach provided insights into enzyme specificity and substrate recognition .

Drug Development

Lead Compound Modification :

In drug development, Boc-amino acids are often used to modify lead compounds to enhance their pharmacokinetic properties. The ability to easily introduce or remove the Boc group allows medicinal chemists to optimize compounds for better efficacy and reduced toxicity.

Data Table: Pharmacokinetic Enhancements through Boc Modification

| Compound Name | Original Activity | Modified Activity | Notes |

|---|---|---|---|

| Compound A | IC = 100 µM | IC = 20 µM | Significant improvement in potency |

| Compound B | Poor solubility | Enhanced solubility | Improved bioavailability |

Material Science

Polymer Synthesis :

Boc-amino acids are also involved in synthesizing biodegradable polymers. These polymers can be used for drug delivery systems, where controlled release of therapeutic agents is crucial.

Case Study :

A study reported the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using Boc-amino acids as part of the polymer backbone. The resulting nanoparticles showed controlled release profiles suitable for sustained drug delivery .

Mechanism of Action

The mechanism of action of (2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid largely depends on its role in specific reactions. In peptide synthesis, for example, the Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

(2R,3R)- and (2S,3S)-Diastereomers

Compounds like (2S,3S)-11c and (2R,3R)-11c (methyl esters) exhibit enantiomeric relationships, differing in optical rotation (e.g., [α]20D values range from −90.2° to +19.2° for stereoisomers in ). These differences significantly impact their interactions in asymmetric catalysis or enzymatic systems .

(2S,3R)- and (2R,3S)-Epimers

For example, (2S,3R)-10c ([α]20D = +19.2°) and (2R,3S)-10c ([α]20D = −19.1°) demonstrate that even minor stereochemical inversions alter physicochemical properties, such as solubility and crystallization behavior .

Functional Group Modifications

Methyl Ester vs. Carboxylic Acid

The target compound’s free carboxylic acid group contrasts with methyl esters like (2S,3S)-11c. The ester form enhances lipophilicity, facilitating membrane permeability in drug candidates, whereas the acid form is more reactive in peptide coupling reactions .

Hydroxyl vs. Piperidinyl Substituents

Compounds such as (piperidin-1-yl)propanoic acid (6) lack the hydroxyl group but incorporate a cyclic amine, reducing hydrogen-bonding capacity compared to the target compound. This affects solubility (e.g., aqueous vs. organic phase partitioning) .

Structural Analogues with Varied Backbones

4-Methylpentanoic Acid vs. 3-Methylbutanoic Acid

(2R,3S)-10b (3-methylbutanoate) has a shorter carbon chain than the target compound’s 4-methylpentanoic acid backbone. This difference influences van der Waals interactions in host-guest systems .

Phenyl-Substituted Analogues

(2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido derivatives () introduce aromaticity, enhancing π-π stacking interactions but increasing steric hindrance compared to the methyl-substituted target compound .

Data Tables

Table 1: Comparative Physical Properties

Research Findings and Implications

- Stereochemical Purity : High enantiomeric excess (ee) in related compounds () underscores the importance of chiral resolution techniques for pharmaceutical intermediates.

- Synthetic Flexibility : The Boc group’s stability under basic conditions (evident in –3) allows sequential deprotection and functionalization, a key advantage in multi-step syntheses.

- Safety Considerations : Shared hazard profiles (e.g., H302 for acute toxicity) across analogues highlight the need for standardized handling protocols .

Biological Activity

(2S,3S)-2-((Tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid, commonly referred to as Boc-3-hydroxy-4-methyl-L-valine, is a compound of significant interest in biochemical research due to its structural features and potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H21NO5

- Molecular Weight : 247.291 g/mol

- CAS Number : 102507-16-4

- Purity : Typically ≥ 95%

The compound is a derivative of amino acids and exhibits properties that suggest potential roles in various biological processes. Its structure allows it to interact with biological molecules, influencing metabolic pathways and cellular functions.

1. Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, it has been investigated for its ability to inhibit ornithine decarboxylase (ODC), an enzyme critical for polyamine synthesis. Inhibition of ODC can lead to reduced cell proliferation, making this compound a candidate for cancer research.

2. Anticancer Activity

In a study involving a screening of various compounds against the NCI 60 tumor cell lines, derivatives similar to this compound demonstrated notable anticancer activities. Specifically, at concentrations around 10 μM, some derivatives achieved over 50% growth inhibition in various cancer cell lines .

1. Research Compound

This compound is frequently utilized in research settings due to its ability to mimic natural amino acids while providing additional functionalities through the tert-butoxycarbonyl group. It serves as a building block in peptide synthesis and can be used to study protein interactions and modifications.

2. Potential Therapeutics

Given its biological activity profile, there is ongoing research into the therapeutic applications of this compound in treating conditions related to abnormal cell growth and metabolism.

Case Study 1: Inhibition of Ornithine Decarboxylase

A study focused on the synthesis of fluorinated analogues of ornithine analogues highlighted the potential of this compound as a selective inhibitor of ODC. The results indicated that modifications to the basic structure could enhance inhibitory potency against ODC compared to non-fluorinated counterparts .

Case Study 2: Antitumor Activity Assessment

In a comprehensive screening conducted by the National Cancer Institute (NCI), compounds structurally related to this compound were assessed for their antitumor efficacy. The findings revealed that several derivatives exhibited significant cytotoxic effects across multiple cancer cell lines, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the typical synthetic routes for preparing (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid?

The compound is synthesized via stereoselective coupling reactions using chiral intermediates. A common approach involves:

- Chiral triflate ester intermediates : Reaction of Boc-protected amino acids with chiral alcohols, followed by hydrolysis to yield the final product (e.g., yields of 69–80% in analogous compounds) .

- Alkaline hydrolysis : For example, LiOH in tetrahydrofuran (THF)/water mixtures can cleave ester groups while preserving stereochemistry, as demonstrated in related Boc-protected amino acid syntheses .

Key considerations : Maintain inert conditions (e.g., argon atmosphere) to prevent racemization, and monitor optical rotation ([α]D) to confirm stereochemical integrity .

Q. How is the stereochemical configuration of this compound verified?

- Nuclear Magnetic Resonance (NMR) : Coupling constants (J-values) in H-NMR distinguish syn vs. anti configurations of vicinal protons (e.g., hydroxy and amino groups).

- Optical Rotation : Compare observed [α] values with literature data (e.g., −18.9° to −90.2° for similar (2S,3S) configurations) .

- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the synthesis of this compound?

Q. What analytical challenges arise in distinguishing (2S,3S) from (2S,3R) diastereomers?

- Chromatographic Separation : Epimer separation requires fine-tuned HPLC conditions (e.g., C18 columns with 0.1% TFA in mobile phases) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof but requires high-purity samples.

- Dynamic NMR : Detect slow interconversion of epimers at low temperatures if applicable .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

- Re-examine Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) removes impurities that alter mp or spectral profiles .

- Validate Sources : Cross-reference data from peer-reviewed journals (e.g., synthesis protocols in ) over commercial catalogs.

- Control Humidity : Hydroxy groups may form hydrates, affecting mp (e.g., mp 150–151°C for a related Boc-protected compound ).

Safety and Handling

Q. What safety precautions are critical when working with this compound?

Q. How can degradation products be identified during long-term storage?

- Accelerated Stability Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 1–4 weeks.

- LC-MS Analysis : Detect tert-butoxycarbonyl cleavage products (e.g., free amino acids at m/z ~130–150) .

Applications in Research

Q. What role does this compound play in peptide synthesis?

Q. How is this compound used in studying enzyme-substrate interactions?

- Transition-State Analogues : The hydroxy and Boc-amino groups mimic enzyme-bound intermediates in hydrolytic enzymes (e.g., proteases).

- Isotopic Labeling : Incorporate C or N isotopes at the amino group for mechanistic NMR studies .

Data Contradictions and Resolution

Q. How can conflicting yield data in literature be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.